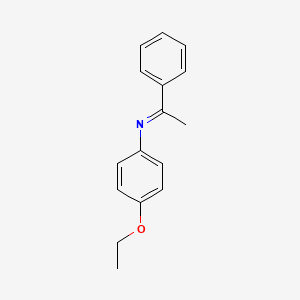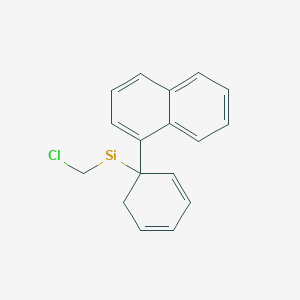![molecular formula C6H14NO4PS B14706963 Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate CAS No. 23505-16-0](/img/structure/B14706963.png)
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is a chemical compound with the molecular formula C6H14NO4PS and a molecular weight of 227.218 g/mol . This compound is known for its unique structure, which includes a carbamate group, a phosphoryl group, and a methylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate typically involves the reaction of isopropyl alcohol with methoxy(methylsulfanyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphoryl group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Carbamates with different substituents.
Scientific Research Applications
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate: Unique due to its combination of carbamate, phosphoryl, and methylsulfanyl groups.
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]urea: Similar structure but with a urea group instead of a carbamate group.
Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
23505-16-0 |
|---|---|
Molecular Formula |
C6H14NO4PS |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
propan-2-yl N-[methoxy(methylsulfanyl)phosphoryl]carbamate |
InChI |
InChI=1S/C6H14NO4PS/c1-5(2)11-6(8)7-12(9,10-3)13-4/h5H,1-4H3,(H,7,8,9) |
InChI Key |
FIBCNZGCVSSFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


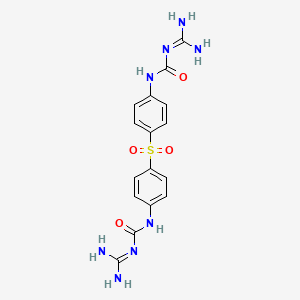
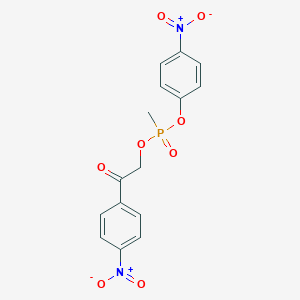


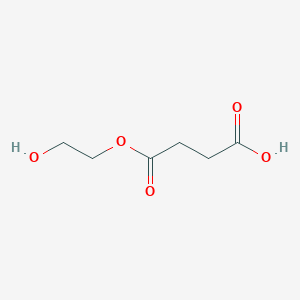
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
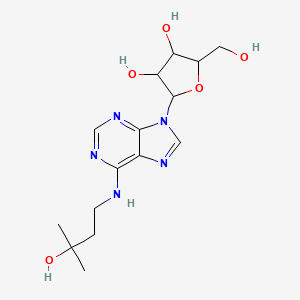

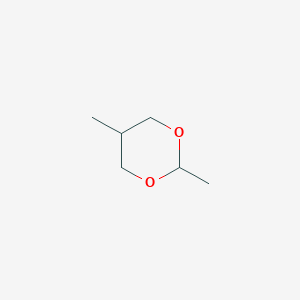
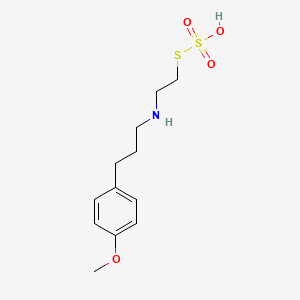
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
